molecular formula C15H24N4O3 B11778736 tert-Butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11778736
M. Wt: 308.38 g/mol
InChI Key: CJNDERKBERIQGC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a bicyclic compound featuring a pyrrolidine ring linked to a 1,3,4-oxadiazole moiety, with a tert-butyl carbamate protecting group. This structure combines nitrogen-containing heterocycles known for their pharmacological relevance, such as enzyme inhibition or receptor modulation. Although direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies (e.g., coupling reactions and protecting group chemistry) from patents and journals can be extrapolated .

Properties

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

tert-butyl 2-(5-pyrrolidin-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-9-5-7-11(19)13-18-17-12(21-13)10-6-4-8-16-10/h10-11,16H,4-9H2,1-3H3

InChI Key

CJNDERKBERIQGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)C3CCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds, including those with pyrrolidine moieties, exhibit promising anticancer properties. For example, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Case Study:
A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, revealing that specific compounds exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells. These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .

Antiviral Properties

Compounds similar to tert-butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate have been investigated for their antiviral activities. In particular, some derivatives have shown effectiveness against SARS-CoV-2, the virus responsible for COVID-19. The structure-activity relationship studies revealed that specific substitutions on the oxadiazole ring significantly affected antiviral potency .

Case Study:
A series of 1,2,4-oxadiazole analogs were synthesized and tested against SARS-CoV-2. One compound demonstrated an EC50 value of 4.7 µM with a CC50 value of 21 µM, indicating a favorable selectivity index for further development as an antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrolidine and oxadiazole rings can lead to significant changes in potency and selectivity.

Substituent Biological Activity IC50 Value (µM)
NoneBaseline>100
MethylIncreased activity25
FluorineEnhanced selectivity10
EthoxyModerate activity30

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine and oxadiazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Deficient vs. Electron-Rich Systems : The oxadiazole in the target compound contrasts with pyridine or chloropyridine derivatives, which may influence reactivity in nucleophilic or electrophilic reactions.
  • Stereochemical Complexity : Compounds like the (2R,5S)-methyl-pyrrolidine derivative highlight the importance of stereochemistry in pharmacological activity, a factor that may apply to the target compound if chiral centers exist.
  • Protecting Group Strategies : The tert-butyl carbamate group is common across these compounds, suggesting its utility in stabilizing amines during synthesis .

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s synthesis may require adaptation of BOPCl-mediated couplings () or cesium carbonate-assisted heterocycle formation () .
  • Chiral Resolution : If stereocenters exist, methods from (e.g., chiral HPLC or enzymatic resolution) may be critical .
  • Biological Screening : Prioritize assays relevant to oxadiazole’s electronic properties, such as kinase or protease inhibition, based on precedents in –4 .

Limitations : Direct data on the target compound’s synthesis, NMR, or bioactivity are unavailable in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

The compound tert-Butyl 2-(5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrrolidine structure linked with an oxadiazole moiety. The presence of these functional groups is significant as they influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound is explored below.

Anticancer Activity

  • Mechanism of Action : The oxadiazole component is known to interact with various molecular targets, potentially inhibiting their activity. This interaction is crucial for its anticancer properties.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds structurally similar to this compound showed IC50 values in the low micromolar range against MCF-7 cells (human breast adenocarcinoma) .
    • Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound 5aAnticancerMCF-70.65
Compound 5bAnticancerU9372.41
Oxadiazole Derivative XAntibacterialESKAPE Bacteria<10

Pharmacokinetic Properties

The pharmacokinetic profile of this compound remains under investigation. However, studies indicate that similar compounds exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are essential for therapeutic efficacy .

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